molecular formula C24H24N2O6 B14939198 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide

4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide

Katalognummer: B14939198
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: XKDUNMFLTOAPJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[(4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide is a synthetic chromene derivative featuring a pyrano[2,3-f]chromen core with a 4,8,8-trimethyl substitution pattern and a 2-oxo group. The compound is further functionalized at the 5-position with an acetylated amino-benzamide moiety. The pyrano-chromen scaffold is common in natural products and synthetic analogs, where substituents on the chromene ring and appended functional groups dictate physicochemical and pharmacological properties .

Eigenschaften

Molekularformel

C24H24N2O6

Molekulargewicht

436.5 g/mol

IUPAC-Name

4-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide

InChI

InChI=1S/C24H24N2O6/c1-13-10-20(28)31-22-16-8-9-24(2,3)32-17(16)11-18(21(13)22)30-12-19(27)26-15-6-4-14(5-7-15)23(25)29/h4-7,10-11H,8-9,12H2,1-3H3,(H2,25,29)(H,26,27)

InChI-Schlüssel

XKDUNMFLTOAPJX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC=C(C=C4)C(=O)N)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Pyranochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranochromen structure.

    Introduction of the Trimethyl and Oxo Groups: These groups are introduced through selective alkylation and oxidation reactions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyranochromen derivative with a benzamide precursor using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzamide ring.

Wissenschaftliche Forschungsanwendungen

4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide can be contextualized against related chromene derivatives (Table 1). Key differences lie in substituent patterns, functional groups, and synthetic routes.

Table 1: Structural and Functional Comparison of Chromene Derivatives

Compound Name Core Structure Substituents (Position) Functional Group at 5-Position Key Properties/Applications
4-({[(4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide Pyrano[2,3-f]chromen 4,8,8-Trimethyl (C4, C8), 2-oxo (C2) Acetyl-amino-benzamide Potential enzyme inhibition; under research
[(4-Butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid Pyrano[2,3-f]chromen 4-Butyl, 8,8-dimethyl (C4, C8), 2-oxo (C2) Acetic acid Precursor for amide derivatives; solubility studies
2-[[2-[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide Pyrano[2,3-h]chromen 8,8-Dimethyl (C8), 4-phenyl (C4), 2-oxo (C2) Acetyl-amino-benzamide Structural analog with phenyl substitution; bioactivity screening
[(3-Benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid Pyrano[2,3-f]chromen 3-Benzyl (C3), 4,8,8-trimethyl (C4, C8) Acetic acid Enhanced lipophilicity due to benzyl group
8-Amino-10-phenyl-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H,10H-pyrano[2,3-f]chromene-9-carbonitrile Pyrano[2,3-f]chromen 4-Oxo (C4), 2-(4-hydroxyphenyl), 8-amino Hydroxy and cyano groups Antimicrobial activity; SAR studies

Structural and Functional Analysis

Core Modifications: The pyrano[2,3-f]chromen core is conserved across most analogs. Variations in ring fusion (e.g., pyrano[2,3-h] in ) alter electronic distribution and steric effects. Substituents at C4 and C8 (e.g., methyl, butyl, benzyl) influence lipophilicity and metabolic stability. For instance, the 4-butyl group in increases hydrophobicity compared to the 4,8,8-trimethyl substitution in the target compound .

Functional Group Variations: The acetyl-amino-benzamide group in the target compound and contrasts with acetic acid derivatives (e.g., ). Cyano or hydroxy groups (e.g., ) confer distinct reactivity and polarity, impacting solubility and pharmacokinetics .

Synthetic Routes :

  • The target compound likely follows a multi-step synthesis involving:
    (i) Condensation of a substituted chromene precursor with an acetylating agent.
    (ii) Coupling with benzamide via amide bond formation, similar to methods described for .
  • Piperidine-catalyzed cyclizations (e.g., ) and HBTU-mediated couplings (e.g., ) are common in related syntheses.

Biological Relevance: Benzamide-containing derivatives (e.g., target compound, ) are hypothesized to act as enzyme inhibitors, akin to dual-acting cholinesterase inhibitors described in . Substituent-driven bioactivity is evident in , where antimicrobial activity correlates with electron-withdrawing groups (e.g., cyano).

Research Findings and Data

  • Crystallography : Structural characterization of such compounds often employs SHELXL and WinGX for refinement, ensuring accurate determination of stereochemistry and conformation .
  • SAR Studies : The 4,8,8-trimethyl substitution in the target compound may enhance metabolic stability compared to 8,8-dimethyl analogs (e.g., ), as methyl groups reduce oxidative degradation .
  • Commercial Availability: Derivatives like [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid (CAS 888027-28-9) are marketed for medicinal chemistry research, underscoring the scaffold’s relevance .

Biologische Aktivität

The compound 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide (CAS No. 888027-28-9) is a synthetic derivative that exhibits a complex structure with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18O6C_{17}H_{18}O_{6} with a molecular weight of 318.32 g/mol. The compound features a pyranocoumarin moiety linked to an acetylamino-benzamide structure, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide possess various biological activities:

  • Anticancer Activity :
    • Compounds containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of coumarin have been reported to exhibit strong anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
    • In vitro studies on related compounds demonstrated IC50 values in the micromolar range against human lung cancer cells (A549), indicating potential for further development as anticancer agents .
  • Antioxidant Properties :
    • The presence of hydroxyl and methoxy groups in related structures enhances their ability to scavenge free radicals. Studies have shown that such compounds can increase antioxidant enzyme activities in treated rat models .
    • The DPPH radical scavenging assay has been utilized to evaluate the antioxidant capacity of similar compounds, revealing significant activity .
  • Antimicrobial Activity :
    • Certain derivatives have demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, structural analogs were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition .
    • The minimum inhibitory concentration (MIC) for related compounds was found to be comparable to conventional antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of compounds related to 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide:

Table 1: Summary of Biological Activities

Activity TypeReference StudyObservations
AnticancerPMC8401404Significant cytotoxicity on A549 cells
AntioxidantMDPI JournalEnhanced antioxidant enzyme activity
AntimicrobialScience.govEffective against E. coli and S. aureus

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.